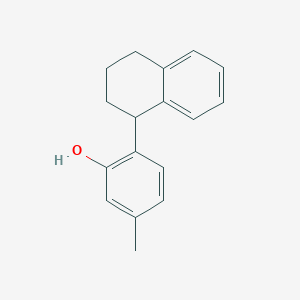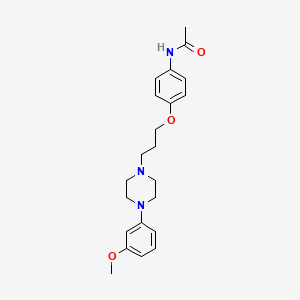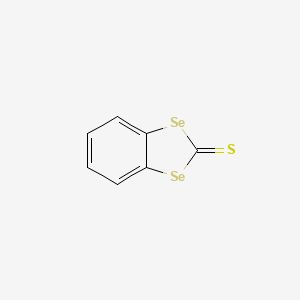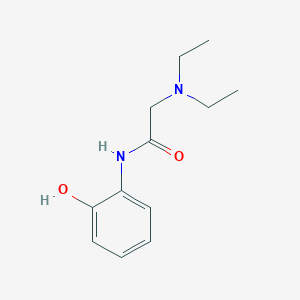
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a fused benzene and thiazole ring system, with ethyl and ethylidene substituents at the 3 and 2 positions, respectively. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, leading to the formation of the benzothiazole ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethylidene group.
Benzothiazole: The parent compound without any substituents.
2-Phenylbenzothiazole: Contains a phenyl group at the 2 position instead of an ethylidene group.
Uniqueness
3-Ethyl-2-ethylidene-2,3-dihydro-1,3-benzothiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethyl and ethylidene groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
80922-08-3 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
3-ethyl-2-ethylidene-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-11-12(4-2)9-7-5-6-8-10(9)13-11/h3,5-8H,4H2,1-2H3 |
InChIキー |
FDHSFJRXFKTMLU-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

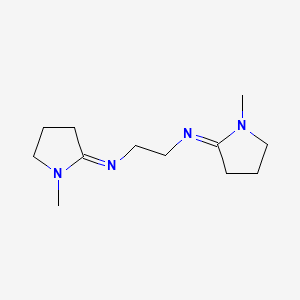
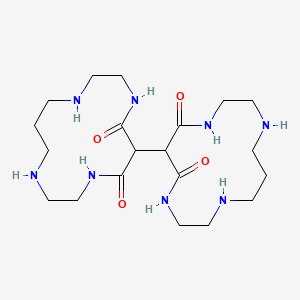
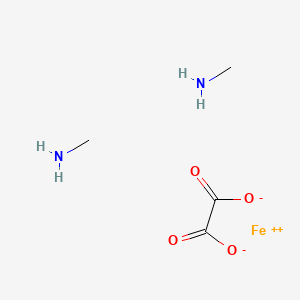
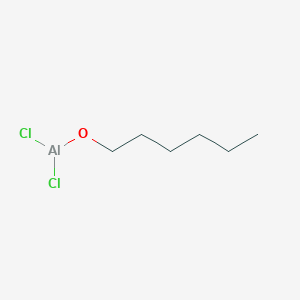
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
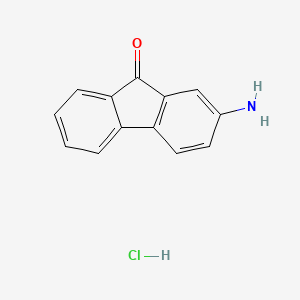
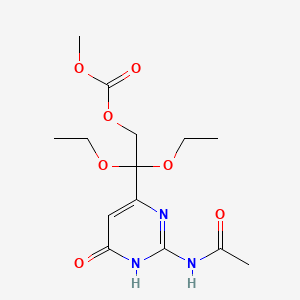
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
